(R)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a piperidine derivative as the starting material, which undergoes a series of reactions to introduce the tert-butyl, tert-butyldimethylsilyl, and carboxylate groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The tert-butyldimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the tert-butyldimethylsilyl group with another functional group .
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes and their role in biological processes .
Medicine
In medicinal chemistry, ®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting group in organic synthesis.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Another protecting group with different reactivity.
tert-Butyldimethylsilyl glycidyl ether: Used in the synthesis of epoxy resins.
Uniqueness
®-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is unique due to its combination of functional groups and stereochemistry. This makes it particularly valuable in applications requiring specific structural features and reactivity patterns .
Properties
Molecular Formula |
C16H31NO4Si |
---|---|
Molecular Weight |
329.51 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3/t13-/m1/s1 |
InChI Key |
UIIIAHUXNIKHEH-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC(=O)C1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.